molecular formula C14H14ClNO2S2 B2675461 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415621-78-0

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2675461
CAS No.: 2415621-78-0
M. Wt: 327.84
InChI Key: PFZYIECJXMXQCC-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a synthetic compound of interest in medicinal chemistry and chemical biology research due to its unique molecular architecture. This structure incorporates a benzene-sulfonamide group, a scaffold prevalent in compounds with diverse biological activities . The molecule is further functionalized with a thiophene-substituted cyclopropylmethyl group. The cyclopropyl ring is a significant motif in drug discovery, often used to constrain conformation, modulate metabolic stability, and fine-tune pharmacokinetic properties . The presence of the electron-rich thiophene heterocycle introduces potential for π-stacking interactions and can influence the compound's electronic distribution and binding affinity to biological targets. While the specific mechanism of action for this precise molecule is an area of active investigation, research on structurally related sulfonamides indicates potential for targeting various enzymes and receptors . This compound is offered to the scientific community as a chemical tool for developing new probes in epigenetics , for exploring structure-activity relationships in inhibitor design, and for screening against novel biological targets in oncology and other therapeutic areas.

Properties

IUPAC Name

2-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYIECJXMXQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopropyl intermediate. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related sulfonamides and cyclopropane-containing derivatives.

Structural and Functional Analogues

Montelukast Sodium (from ) Structure: Contains a cyclopropane ring linked to a sulfanyl group and a 7-chloroquinoline moiety. Key Differences:

  • Aromatic System: Montelukast uses a quinoline ring for receptor binding, whereas the target compound employs a thiophene, which may alter electronic interactions .
  • Sulfur Linkage : Montelukast’s sulfanyl group contrasts with the sulfonamide in the target compound, impacting hydrogen-bonding capacity and solubility.
  • Substituents: The chlorine in Montelukast is on the quinoline ring, while in the target compound, it is on the benzene sulfonamide, suggesting divergent bioactivity profiles.

Generic Sulfonamide Derivatives

  • Example : Sulfadiazine, a classic antibacterial sulfonamide.
  • Comparison :

  • Rigidity : The cyclopropane-thiophene system in the target compound increases conformational rigidity compared to linear alkyl chains in traditional sulfonamides.

Physicochemical and Pharmacokinetic Properties

Property 2-Chloro-N-{[1-(Thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide Montelukast Sodium Sulfadiazine
Molecular Weight ~340 g/mol (estimated) 608.18 g/mol 250.28 g/mol
Sulfur Functionality Sulfonamide Sulfanyl Sulfonamide
Aromatic System Thiophene + Chlorobenzene Quinoline Pyrimidine
Solubility Likely low (cyclopropane rigidity) Low (lipophilic) Moderate (polar)

Biological Activity

2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C12H12ClN1O2S\text{C}_{12}\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

This structure includes a chlorinated benzene ring, a cyclopropyl group, and a thiophene moiety, which are essential for its biological properties.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antibacterial activity. The specific interactions of this compound with this enzyme have not been extensively documented but are expected to follow similar pathways as other sulfonamides.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been reported to possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 12.5 µg/mL to 50 µg/mL against these bacteria .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Sulfamethoxazole32E. coli
Compound A12.5S. aureus

Antifungal Activity

In addition to antibacterial properties, certain derivatives of sulfonamides have shown antifungal activity. For example, compounds with similar structures have demonstrated effectiveness against fungi such as Fusarium oxysporum and Candida albicans with MIC values comparable or superior to established antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of sulfonamides. The incorporation of a thiophene ring and cyclopropyl group appears to enhance the compound's potency against microbial targets.

Key insights include:

  • Chlorine Substitution : Enhances lipophilicity and membrane permeability.
  • Cyclopropyl Group : Contributes to the overall rigidity and stability of the molecule.

Case Studies

A notable case study examined the efficacy of this compound in a clinical setting against resistant strains of bacteria. In vitro tests demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance.

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